

False-positive results in oxidase test using N,N-Dimethyl-p-phenylenediamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethyl-p-phenylenediamine*

Cat. No.: B046274

[Get Quote](#)

Technical Support Center: Oxidase Test Troubleshooting

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting false-positive results in the oxidase test using **N,N-Dimethyl-p-phenylenediamine**.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the oxidase test?

The oxidase test is a biochemical assay that detects the presence of the enzyme cytochrome c oxidase.^{[1][2]} This enzyme is a component of the electron transport chain in many aerobic and facultative anaerobic bacteria.^{[1][3]} The test utilizes a reagent, such as **N,N-Dimethyl-p-phenylenediamine**, which acts as an artificial electron donor. In the presence of cytochrome c oxidase, the reagent is oxidized, resulting in a colored product, typically a deep blue or purple compound called indophenol blue.^{[1][4]} Bacteria lacking this enzyme will not produce the color change within the designated timeframe.

Q2: What does a positive oxidase test indicate?

A positive oxidase test suggests that the bacterium possesses the cytochrome c oxidase enzyme. This is characteristic of many aerobic organisms, including species of *Pseudomonas*,

Neisseria, Vibrio, and Campylobacter. The test is crucial for the preliminary differentiation of Gram-negative bacteria, such as distinguishing oxidase-positive Pseudomonadaceae from oxidase-negative Enterobacteriaceae.[2][5]

Q3: What can cause a false-positive result in the oxidase test?

Several factors can lead to a non-enzymatic oxidation of the reagent, resulting in a color change that can be misinterpreted as a positive result. These include the use of iron-containing inoculating loops, the presence of oxidizing agents in the growth medium, and allowing the reaction to proceed beyond the recommended observation time, which can lead to auto-oxidation of the reagent.[1][3][6]

Q4: How quickly should a positive result appear?

For a true positive result using **N,N-Dimethyl-p-phenylenediamine** (Gordon and McLeod reagent), a color change to red or black should be observed within a specific timeframe, often cited as 10 to 30 minutes for red and up to 60 minutes for black.[1][7] However, different formulations of oxidase reagents have varying reaction times. For instance, with Kovács' reagent (tetramethyl-p-phenylenediamine), a positive result is typically observed within 5 to 10 seconds.[7] It is critical to adhere to the timeframes specified in the protocol for the specific reagent being used. Any color change appearing after the recommended window should be disregarded.[1][6]

Troubleshooting Guide: False-Positive Results

This guide addresses common issues that can lead to false-positive results in the oxidase test.

Observation	Potential Cause	Recommended Action
A color change occurs immediately upon contact with the inoculating loop, even without bacterial inoculum.	Contaminated Inoculating Loop: The use of an iron-containing loop (e.g., nichrome) can catalyze the oxidation of the reagent, leading to a false-positive reaction.[1][3][6]	Use a platinum inoculating loop, a sterile wooden applicator stick, or a plastic loop for transferring the colony. [7][8]
The oxidase reagent itself is colored before the test is performed.	Reagent Auto-oxidation: The N,N-Dimethyl-p-phenylenediamine reagent is susceptible to auto-oxidation when exposed to air and light over time.[4][6]	Prepare the oxidase reagent fresh daily or use a recently prepared solution that has been stored in a dark, refrigerated container for no longer than one week.[6][8] Discard any reagent that has already developed a color.
A color change appears after the recommended observation period.	Delayed Auto-oxidation: The reagent can slowly oxidize upon exposure to air, leading to a color change that is not due to enzymatic activity.[3][6]	Strictly adhere to the recommended reading times for the specific reagent and protocol being used. Any color change observed after this window should be considered a negative result.[1][6]
Colonies grown on certain selective media give a positive result, while the same strain from a non-selective medium is negative.	Interference from Media Components: Some selective media contain dyes or other components that can interfere with the oxidase reaction and produce a false-positive result. [3][7]	Perform the oxidase test on colonies grown on non-selective and non-differential media, such as nutrient agar or tryptic soy agar.[1][7]

Experimental Protocols

Preparation of N,N-Dimethyl-p-phenylenediamine Oxidase Reagent (Gordon and McLeod Method)

Materials:

- **N,N-Dimethyl-p-phenylenediamine** dihydrochloride
- Sterile distilled water
- Dark glass bottle

Procedure:

- Prepare a 1% (w/v) aqueous solution of **N,N-Dimethyl-p-phenylenediamine** dihydrochloride.
- Store the reagent in a dark glass bottle and refrigerate.
- It is recommended to prepare the reagent fresh daily. It can be used for up to 7 days if stored properly and shows no signs of auto-oxidation (color change).^[8]

Filter Paper Method for Oxidase Test

Materials:

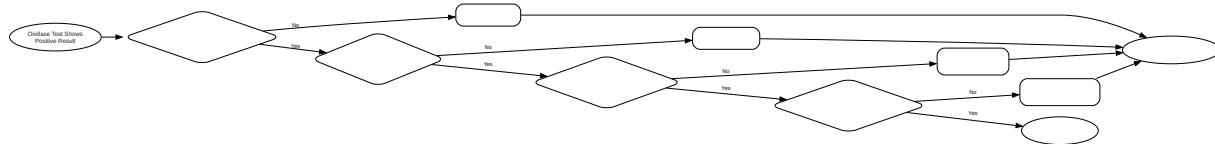
- Freshly prepared oxidase reagent
- Whatman No. 1 filter paper
- Sterile inoculating loop (platinum, plastic, or wooden applicator stick)
- Bacterial culture (18-24 hour old colonies)

Procedure:

- Place a piece of filter paper in a clean petri dish.
- Add 1-2 drops of the oxidase reagent to the filter paper.

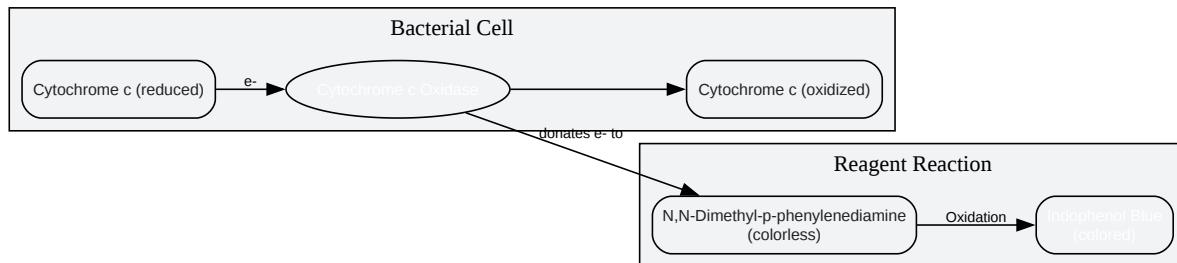
- Using a sterile inoculating loop or stick, pick a well-isolated colony from the culture plate.
- Smear the colony onto the reagent-impregnated area of the filter paper.
- Observe for a color change within the timeframe specified for the reagent (e.g., 10-30 minutes for Gordon and McLeod reagent).[1] A positive reaction is indicated by the development of a red to black color. No color change within the timeframe indicates a negative result.

Direct Plate Method for Oxidase Test


Materials:

- Freshly prepared oxidase reagent
- Bacterial culture plate with well-isolated colonies (18-24 hours old)

Procedure:


- Add 1-2 drops of the oxidase reagent directly onto a few well-isolated colonies on the agar plate.
- Do not flood the plate.
- Observe the colonies for a color change.
- A positive result is indicated by the colonies turning a red to black color within the specified timeframe.[1]
- Note that the reagent is toxic to the microorganisms, so if subculturing is necessary, it should be done before adding the reagent.[7][8]

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for a positive oxidase test result.

[Click to download full resolution via product page](#)

Caption: Biochemical pathway of the oxidase test reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. flabslis.com [flabslis.com]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. What are the limitations of oxidase tests? | AAT Bioquest [aatbio.com]
- 7. asm.org [asm.org]
- 8. fda.gov [fda.gov]
- To cite this document: BenchChem. [False-positive results in oxidase test using N,N-Dimethyl-p-phenylenediamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046274#false-positive-results-in-oxidase-test-using-n-n-dimethyl-p-phenylenediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com